(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

Description

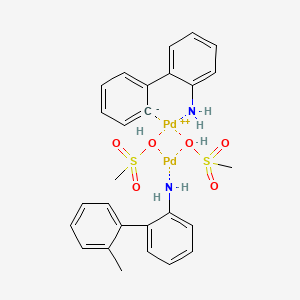

(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer (CAS: 1435520-65-2) is a palladium(II) complex widely utilized in cross-coupling reactions and asymmetric catalysis. Its molecular formula is C₂₆H₂₆N₂O₆Pd₂S₂, with a molecular weight of 739.45 g/mol . The structure features a biphenyl backbone with a primary amino (–NH₂) group at the 2'-position and a methanesulfonato (–OMs) ligand coordinated to palladium. This dimeric precursor is air-sensitive, typically stored under inert conditions at 2–8°C .

Notably, it has been employed in the concise total synthesis of natural products such as (–)-Jorunnamycin A and (–)-Jorumycin, where its catalytic efficiency in asymmetric transformations is highlighted . The compound is commercially available with ≥98% purity and is supported by patents (e.g., PCT/US2013/030779), underscoring its industrial relevance .

Properties

IUPAC Name |

methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C12H10N.2CH4O3S.2Pd/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2-9H,14H2,1H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q;-1;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEZSEJIPGPPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2O6Pd2S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that palladium complexes often target various organic compounds in catalytic reactions.

Mode of Action

The (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer acts as a catalyst in organic synthesis reactions. It forms a dimeric structure with a central palladium ion, surrounded by two (2’-Amino-1,1’-biphenyl-2-yl)methanesulfonate ligands. These ligands coordinate with the palladium ion through the amino and methanesulfonyl groups.

Biochemical Pathways

It is known to participate in c-c bond formation, addition reactions of alkenes, and nucleophilic substitution reactions. In some reduction reactions, it can also act as a hydrogenation agent.

Biological Activity

The compound (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer (referred to as Pd(II) dimer) has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article summarizes the synthesis, characterization, and biological activity of this palladium complex, focusing on its interactions with biomolecules and its anticancer properties.

Synthesis and Characterization

The Pd(II) dimer is synthesized through a reaction involving palladium salts and the ligand (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonate . Characterization techniques such as electrospray ionization mass spectrometry (ESI-MS) and Fourier-transform infrared (FT-IR) spectroscopy confirm the formation of the dimeric structure. The complex exhibits a square planar geometry typical of palladium(II) complexes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Pd(II) dimers. Notably, in vitro assays demonstrate that these complexes can interact with DNA, leading to significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of the Pd(II) dimer:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 10 | DNA intercalation and cleavage |

| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |

| A2780cis (Cisplatin-resistant) | 12 | Disruption of cellular redox balance |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the Pd(II) dimer exhibits comparable efficacy to traditional platinum-based drugs like cisplatin.

Mechanistic Studies

Mechanistic investigations reveal that the Pd(II) dimer binds to calf thymus DNA (ctDNA), leading to conformational changes that facilitate cleavage. This binding affinity has been quantified using spectroscopic methods, yielding a binding constant that underscores the strong interaction between the complex and DNA.

Key Findings:

- The complex shows a high quenching constant when interacting with ethidium bromide, indicating effective intercalation into DNA.

- Agarose gel electrophoresis demonstrates that the Pd(II) dimer can cleave plasmid DNA, further supporting its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Pd(II) dimers in various contexts:

-

Study on Ovarian Cancer Cells:

A study assessed the effects of Pd(II) dimers on A2780 ovarian cancer cells, revealing that treatment resulted in significant cell death through apoptosis pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. -

Antimicrobial Activity:

In addition to anticancer properties, Pd(II) dimers were tested for antimicrobial activity against several bacterial strains. The results indicated moderate antibacterial effects, suggesting potential applications beyond oncology. -

Comparative Analysis with Platinum Drugs:

Comparative studies with cisplatin showed that while both compounds exhibit cytotoxicity against cancer cells, the mechanisms may differ significantly. The Pd(II) dimer acts more rapidly due to its kinetic properties, which could be advantageous in therapeutic applications.

Scientific Research Applications

C-C Coupling Reactions

Palladium dimers, including the compound , have been extensively studied for their ability to facilitate C-C coupling reactions. These reactions are critical for forming complex organic molecules. The dimer exhibits high reactivity and selectivity under mild conditions, making it suitable for various substrates.

- Mechanism : The mechanism typically involves oxidative addition of the palladium complex to a carbon-halogen bond, followed by transmetalation with a nucleophile and reductive elimination to form the desired C-C bond .

Olefin Migration

The compound has shown efficacy in olefin migration reactions, particularly E-selective migrations to enamides and styrene derivatives. This reaction is notable for its tolerance of multiple functional groups, which is a significant advantage in synthetic applications.

- Reaction Conditions : The reactions can be performed under air-stable conditions, enhancing the practicality of using this dimer in synthetic routes .

Application in Complex Organic Synthesis

In a study published by Kundu et al., the palladium dimer was employed to achieve rapid and selective transformations of poly(pseudo)halogenated arenes. The results demonstrated that the dimer could facilitate site-selective alkylation and arylation at room temperature .

| Reaction Type | Substrate Type | Conditions | Yield (%) |

|---|---|---|---|

| C-C Coupling | Poly(pseudo)halogenated arenes | Room temperature | >90 |

| Olefin Migration | Enamides | Air-stable conditions | High |

Robustness and Stability

The stability of the palladium dimer under various conditions has been highlighted in several studies. For instance, it retains activity after multiple recovery cycles, which is crucial for industrial applications where catalyst reuse is economically beneficial .

Comparative Analysis with Other Palladium Catalysts

The performance of (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer can be compared with other palladium complexes regarding stability and reactivity.

| Catalyst Type | Stability | Reactivity | Selectivity |

|---|---|---|---|

| (2'-Amino-1,1'-biphenyl-2-yl)Pd(II) | High | High | Excellent |

| Pd(0) Complex | Moderate | Variable | Moderate |

| Pd(II) Complex | Low | High | Variable |

Potential Applications

Future studies may focus on:

- Expanding the range of substrates that can be effectively coupled.

- Investigating the use of this dimer in asymmetric synthesis.

- Exploring its application in environmentally friendly processes.

Comparison with Similar Compounds

(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) Dimer

CAS : 1581285-85-9 | Molecular Weight : 767.52 g/mol | Formula : C₂₈H₃₀N₂O₆Pd₂S₂

Structural Differences :

- The amino (–NH₂) group in the target compound is replaced with a methylamino (–NHCH₃) substituent.

- This modification increases steric bulk and slightly alters electronic properties due to the electron-donating methyl group.

Physicochemical Properties :

- Appearance: Creamish-grey to light gray powder (vs. off-white/tan for the amino variant) .

- Air sensitivity: Both require inert storage, but the methylamino derivative may exhibit greater sensitivity due to ligand lability .

Phosphine-Ligated Palladacycles

Examples include BINAP Palladacycle Gen. 3 (CAS: N/A) and DTBPF Palladacycle Gen. 3 (CAS: N/A) .

Structural Differences :

- Replace the methanesulfonato ligand with bulky phosphine ligands (e.g., BINAP, DTBPF).

- The biphenyl backbone is retained, but electronic tuning is achieved via phosphine coordination.

Sphos Pd G4 (Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II))

CAS : 1599466-87-1 | Molecular Weight : ~800 g/mol (estimated) .

Structural Differences :

- Combines dicyclohexylphosphino and dimethoxy-biphenyl ligands with a methylamino-palladium core.

Comparative Data Tables

Table 1: Molecular Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Ligands/Substituents | Appearance |

|---|---|---|---|---|

| Target Amino Dimer | 1435520-65-2 | 739.45 | –NH₂, –OMs | Off-white to tan |

| Methylamino Dimer | 1581285-85-9 | 767.52 | –NHCH₃, –OMs | Creamish-grey |

| BINAP Palladacycle Gen. 3 | N/A | ~950 | BINAP, –OMs | Not reported |

| Sphos Pd G4 | 1599466-87-1 | ~800 | Dicyclohexylphosphino, –OMs | White to orange |

Table 2: Catalytic Performance

| Compound Name | Optimal Reactions | Turnover Frequency (TOF) | Advantages | Limitations |

|---|---|---|---|---|

| Target Amino Dimer | Asymmetric synthesis, C–C coupling | Moderate-High | Broad substrate scope | Air-sensitive |

| Methylamino Dimer | Aminocarbonylation, C–N coupling | Moderate | Enhanced solubility | Lower thermal stability |

| BINAP Palladacycle Gen. 3 | Enantioselective couplings | High | High enantioselectivity | Cost-intensive |

| DTBPF Palladacycle Gen. 3 | Buchwald-Hartwig amination | High | Electron-deficient substrate activation | Requires anhydrous conditions |

Q & A

Q. How does the dimer compare to Pd(OAc)₂ or other palladium precursors in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.